molecular formula C12H16BrNO2S B1498208 tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate CAS No. 1000577-96-7

tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B1498208
CAS No.: 1000577-96-7
M. Wt: 318.23 g/mol
InChI Key: JEEOINMLTRTGRF-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate emerged from the broader historical trajectory of thienopyridine chemistry that began gaining prominence in the mid-20th century. The foundational work on thieno[3,4-c]pyridine systems can be traced back to systematic studies of fused heterocycles containing both sulfur and nitrogen atoms, which were initially explored for their potential biological activities. These early investigations established the basic structural framework that would later be modified through strategic substitution patterns to enhance specific chemical and biological properties.

The introduction of bromine substitution at the 1-position of the thieno[3,4-c]pyridine core represents a significant advancement in the synthetic versatility of these systems. Brominated heterocycles gained particular attention due to their enhanced reactivity in cross-coupling reactions and their potential for further functionalization through transition metal-catalyzed processes. The historical development of these compounds was driven by the need for more sophisticated building blocks that could serve as intermediates in complex synthetic pathways, particularly those targeting biologically active molecules and advanced materials.

The incorporation of the tert-butyl ester protecting group at the 5-position further enhanced the utility of these compounds by providing stability during synthetic manipulations while maintaining the potential for deprotection under appropriate conditions. This protective strategy became increasingly important as synthetic chemists sought to develop more complex molecular architectures with multiple functional groups that required selective protection and deprotection strategies. The historical evolution of these protective group strategies directly influenced the development of the current compound, making it a representative example of modern synthetic organic chemistry approaches.

The systematic cataloging and characterization of this compound in chemical databases, with assigned registry number 1000577-96-7, reflects the maturation of this field and the recognition of these compounds as important synthetic intermediates. This formal recognition in chemical literature marks a transition from experimental curiosities to established synthetic tools with well-documented preparation methods and applications.

Classification within Thienopyridine Chemistry

This compound occupies a specific position within the broader classification of thienopyridine derivatives, representing a sophisticated example of fused heterocyclic chemistry. The compound belongs to the family of brominated heterocycles, which are characterized by their enhanced reactivity and versatility in synthetic applications. Within this classification, the compound specifically represents a dihydrothieno[3,4-c]pyridine system, where the fusion pattern between the thiophene and pyridine rings creates a unique electronic and steric environment that influences both its chemical reactivity and potential applications.

The thieno[3,4-c]pyridine core structure distinguishes this compound from other isomeric arrangements such as thieno[3,2-c]pyridine or thieno[2,3-c]pyridine systems. This specific fusion pattern creates distinct electronic properties and reactivity profiles compared to its isomeric counterparts. The [3,4-c] fusion arrangement positions the nitrogen atom in a unique relationship to the sulfur atom, creating specific opportunities for coordination chemistry and electronic interactions that are not available in other isomeric forms.

The classification of this compound as a carboxylate ester further defines its position within thienopyridine chemistry, as the ester functionality provides both protective and reactive capabilities. The tert-butyl ester group serves as a robust protecting group that can withstand various reaction conditions while remaining amenable to selective deprotection when required. This dual functionality classifies the compound as both a protected intermediate and a potential precursor for further synthetic elaboration.

The bromine substitution at the 1-position places this compound within the important subclass of halogenated thienopyridines, which have gained significant attention for their utility in cross-coupling reactions and their potential for bioactivity. The specific positioning of the bromine atom influences both the electronic properties of the heterocyclic system and the reactivity patterns available for synthetic manipulation, making this compound representative of strategically designed synthetic intermediates rather than naturally occurring heterocycles.

Significance in Heterocyclic Research

The significance of this compound in heterocyclic research extends beyond its immediate synthetic utility to encompass broader implications for the development of complex molecular architectures. This compound represents a key example of how strategic functional group placement can enhance the versatility of heterocyclic building blocks, making it valuable for researchers investigating new synthetic methodologies and developing novel pharmaceutical leads. The presence of multiple reactive sites within a single molecule provides opportunities for sequential functionalization strategies that are central to modern synthetic approaches in heterocyclic chemistry.

Research applications of this compound have demonstrated its utility as a building block for synthesizing more complex heterocyclic systems, particularly those incorporating additional ring systems through cyclization reactions. The compound's structure provides multiple points for further elaboration, including the reactive bromine substituent that can participate in cross-coupling reactions, the partially saturated ring system that can undergo oxidation or reduction reactions, and the protected carboxylate functionality that can be revealed and further modified as needed. This multifunctional nature makes it particularly valuable for researchers developing combinatorial approaches to heterocyclic synthesis.

The significance of this compound in medicinal chemistry research stems from the recognition that thienopyridine derivatives often exhibit interesting biological activities, making them valuable starting points for drug discovery efforts. The structural framework provided by the thieno[3,4-c]pyridine core has been associated with various pharmacological activities, and the specific substitution pattern present in this compound provides opportunities for structure-activity relationship studies. Researchers investigating new therapeutic targets frequently utilize such compounds as scaffolds for developing more potent and selective bioactive molecules.

The compound's role in materials science research has also gained recognition, particularly in the development of organic semiconductors and electronic materials. The extended π-system present in the fused heterocyclic core, combined with the potential for further functionalization through the bromine substituent, makes this compound attractive for researchers developing new materials for organic electronics applications. The ability to fine-tune electronic properties through strategic modification of the heterocyclic framework positions this compound as a valuable component in materials research programs.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a prominent position as a representative example of modern synthetic design principles applied to heterocyclic chemistry. Current research trends emphasize the development of versatile building blocks that can serve multiple synthetic purposes while maintaining structural complexity and functional group compatibility. This compound exemplifies these principles through its combination of a sophisticated heterocyclic core with strategically placed functional groups that enable diverse synthetic transformations.

Contemporary applications of this compound in organic synthesis research focus on its utility in developing new cross-coupling methodologies and exploring novel cyclization reactions. The bromine substituent provides an ideal platform for investigating emerging palladium-catalyzed and nickel-catalyzed coupling reactions, while the heterocyclic framework offers opportunities for studying unique reactivity patterns that may lead to new synthetic methods. Researchers are particularly interested in exploring how the electronic properties of the thieno[3,4-c]pyridine system influence the efficiency and selectivity of these transformations.

Current pharmaceutical research programs have identified this compound as a valuable intermediate for developing new drug candidates targeting various therapeutic areas. The structural complexity inherent in the fused heterocyclic system provides opportunities for achieving high selectivity in biological systems, while the modular nature of the functional groups allows for systematic structure-activity relationship studies. Modern drug discovery approaches increasingly rely on such sophisticated building blocks to access chemical space that would be difficult to reach through simpler starting materials.

The position of this compound in contemporary materials research reflects the growing interest in developing organic semiconductors with tailored electronic properties. Recent studies have demonstrated that thienopyridine derivatives can exhibit promising charge transport properties, making them attractive candidates for organic field-effect transistors and related electronic devices. The specific substitution pattern present in this compound provides opportunities for modulating these electronic properties through strategic chemical modifications, positioning it as a valuable component in next-generation materials research programs.

Properties

IUPAC Name

tert-butyl 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-9-8(6-14)7-17-10(9)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEOINMLTRTGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(SC=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660004
Record name tert-Butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-96-7
Record name tert-Butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H16BrNO2S
  • Molecular Weight: 318.23 g/mol
  • CAS Number: 1000577-96-7

Biological Activity Overview

Research indicates that compounds related to thieno[3,4-c]pyridine derivatives exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Studies have shown that thieno[3,4-c]pyridine derivatives can inhibit cancer cell growth through various mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction:
    • Compounds similar to tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine have demonstrated the ability to induce apoptosis in cancer cells. For instance, derivatives with similar scaffolds have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines (HeLa, L1210) .
    • The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Selectivity Towards Cancer Cells:
    • In vitro studies indicate that these compounds do not significantly affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective toxicity towards cancer cells .

The biological activity of this compound is primarily attributed to its interaction with tubulin. Molecular docking studies reveal that it binds at the colchicine site on tubulin, inhibiting its polymerization and thus disrupting mitotic spindle formation .

Case Studies

Several studies have highlighted the effectiveness of thieno[3,4-c]pyridine derivatives in anticancer applications:

Study ReferenceCompoundIC50 (μM)Cancer Cell LineMechanism
Beckers et al. 6-Ethoxycarbonyl derivative1.1 - 2.8HeLaTubulin inhibition
Beckers et al. 6-Methoxycarbonyl derivative2.8 - 4.7L1210Apoptosis induction
Current StudyTert-butyl derivativeTBDTBDTBD

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate has been investigated for its potential as a bioactive compound. Its derivatives are explored for:

  • Antimicrobial Activity : Studies have shown that compounds with similar thieno[3,4-c]pyridine structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that thieno[3,4-c]pyridine derivatives can inhibit specific cancer cell lines, suggesting potential use in cancer therapies.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine atom allows for:

  • Nucleophilic Substitution Reactions : The bromine can be replaced with various nucleophiles to create new derivatives with tailored properties.
  • Functionalization : The carboxylate group can be modified to enhance solubility or reactivity in different chemical environments.

Material Science

Due to its unique structural features, this compound is being studied for applications in:

  • Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can be used as a building block for the synthesis of novel polymers with specific thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of thieno[3,4-c]pyridine exhibited significant antibacterial activity against Staphylococcus aureus. This compound was synthesized and tested alongside other derivatives, showing promising results.

Case Study 2: Synthesis of Anticancer Agents

In a collaborative effort between academic institutions and pharmaceutical companies, the compound was utilized as a precursor in the synthesis of novel anticancer agents targeting specific pathways in tumor cells. The resulting compounds showed enhanced efficacy compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydrothienopyridine derivatives, which are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison with key analogues:

Clopidogrel Bisulphate (+)-(S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate Sulphate

  • Structural Differences: Core Ring System: Clopidogrel features a [3,2-c] thienopyridine ring system, whereas the target compound has a [3,4-c] configuration, altering electronic and steric properties. Substituents: Clopidogrel includes a 2-chlorophenylacetate group and a sulphate counterion, while the target compound has a bromine at the 1-position and a tert-butyl carboxylate. Chirality: Clopidogrel is enantiomerically pure (S-configuration), whereas the target compound lacks stereogenic centers.
  • Applications : Clopidogrel is a platelet aggregation inhibitor (anti-thrombotic drug), whereas the brominated analogue is primarily a synthetic intermediate.
  • Synthesis Challenges: Clopidogrel requires stringent chiral purity to avoid impurities like the [2,3-c] thienopyridine isomer, while the target compound’s synthesis focuses on regioselective bromination .

Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

  • Structural Differences :
    • Ring Fusion : The [2,3-c] fusion in this compound contrasts with the [3,4-c] system in the target molecule, affecting π-conjugation and solubility.
    • Functional Groups : The ethyl ester and Boc-protected amine at the 3- and 6-positions differ from the tert-butyl carboxylate and bromine in the target compound.
  • Reactivity: The amino group in this analogue enables nucleophilic substitutions, whereas the bromine in the target compound facilitates transition metal-catalyzed couplings.
  • Safety Profile: Limited hazard data are available for both compounds, but the ethyl ester derivative is classified as a laboratory chemical without specific toxicity reports .

tert-Butyl 3-((6-Chloro-5-Iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structural Differences :
    • Core Heterocycle : This compound is a pyridine-pyrrolidine hybrid, lacking the thiophene ring present in the target molecule.
    • Halogenation : It contains chlorine and iodine substituents, which offer distinct reactivity compared to bromine.
  • Applications: Used in kinase inhibitor synthesis, contrasting with the thienopyridine-based intermediates for cardiovascular agents .

Comparative Data Table

Parameter Target Compound Clopidogrel Bisulphate Ethyl 2-Amino-6-Boc Derivative
Core Structure 6,7-Dihydrothieno[3,4-c]pyridine 6,7-Dihydrothieno[3,2-c]pyridine 4,7-Dihydrothieno[2,3-c]pyridine
Key Substituents 1-Bromo, 5-tert-butyl carboxylate 2-Chlorophenylacetate, sulphate 2-Amino, 6-Boc, 3-ethyl carboxylate
Synthetic Utility Cross-coupling precursor Pharmaceutical API Amine-functionalized intermediate
Chirality None (S)-enantiomer None
Regiochemical Challenges Bromination at 1-position Avoiding [2,3-c] isomer impurity Boc protection regioselectivity

Preparation Methods

Starting Material and Protection Strategy

The synthesis begins with the tetrahydrothieno[3,4-c]pyridine core, which is usually available as a hydrochloride salt. To facilitate selective bromination and subsequent functionalization, the nitrogen atom on the aliphatic ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This protection step is crucial to prevent unwanted side reactions during electrophilic bromination and other transformations.

  • Protection Reaction:
    The tetrahydrothieno[3,4-c]pyridine hydrochloride is treated with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the N-Boc protected intermediate.

Electrophilic Bromination at Position 1

After protection, selective bromination is performed at the 1-position of the thienopyridine ring system. This step introduces the bromine atom necessary for further functional group manipulation.

  • Bromination Conditions:
    Electrophilic bromination is typically carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane or acetonitrile at controlled temperatures to ensure regioselectivity.

  • Outcome:
    The reaction yields tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate with high regioselectivity and good yield.

Functional Group Transformations via Grignard and Carbonation

The brominated intermediate can be further transformed by converting the bromine into other functional groups such as carboxylic acids or aldehydes through organometallic intermediates.

  • Grignard Formation and Carboxylation:
    The bromide is treated with magnesium turnings in dry ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent at ambient temperature. This intermediate is then reacted with dry carbon dioxide (CO2) gas, followed by acidic workup to afford the carboxylic acid derivative.

  • Advantages:
    This method avoids harsh conditions and pyrophoric reagents, allowing for scalable synthesis with improved yields.

Coupling and Further Derivatization

The carboxylated intermediate can be coupled with various hydrazides or acids using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and catalysts like dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) or dimethylformamide (DMF).

  • Example:
    Condensation with 4-(trifluoromethyl)benzo hydrazide forms hydrazide derivatives, which can be cyclized to oxadiazole hybrids, expanding the compound’s chemical diversity and potential biological activity.

Deprotection and Purification

The Boc protecting group can be removed using acidic conditions, such as treatment with methanolic hydrochloric acid (HCl), yielding the free amine salt, which can be used directly in subsequent reactions without further purification.

Purification of final products is commonly achieved by silica gel column chromatography, and characterization is performed using spectroscopic methods like ^1H NMR, IR, and mass spectrometry.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 N-Boc Protection Boc2O, base (e.g., triethylamine), solvent (DCM) N-Boc protected tetrahydrothienopyridine High Protects nitrogen for selective bromination
2 Electrophilic Bromination NBS or Br2, DCM or acetonitrile, controlled temp This compound Moderate to High Regioselective bromination at position 1
3 Grignard Formation & Carboxylation Mg, dry ether/THF, CO2 gas, acidic workup Carboxylic acid derivative High Avoids harsh reagents, scalable
4 Coupling with Hydrazides/Acids EDC·HCl, DMAP, DCM/DMF Hydrazide or oxadiazole derivatives Moderate to High Enables further functionalization
5 Boc Deprotection Methanolic HCl Free amine salt High Prepares compound for next synthetic steps
6 Purification Silica gel chromatography Pure target compound Variable Characterization by NMR, IR, Mass spec

Research Findings and Optimization Notes

  • The protection-bromination sequence is critical to achieve high regioselectivity and yield. Unprotected substrates tend to give complex mixtures or lower yields.

  • Using Grignard reagents for carboxylation offers a milder and more efficient route compared to n-butyllithium or harsh oxidizing agents.

  • Peptide coupling reagents like EDC·HCl facilitate mild and efficient formation of amide or hydrazide bonds, allowing for structural diversification.

  • The Boc group is stable under bromination conditions but can be readily removed under acidic conditions without affecting the brominated core.

  • Purification by silica gel chromatography ensures high purity, necessary for subsequent biological evaluation.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate?

The compound comprises a bicyclic thieno[3,4-c]pyridine core fused to a dihydrothiophene ring, with a bromo substituent at position 1 and a tert-butyl carbamate (Boc) group at position 5. Key characterization methods include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., analogous structures in use this for confirming bicyclic systems) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bromine-induced deshielding effects and Boc-group signals. For example, tert-butyl protons typically appear as a singlet near δ 1.4 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight and bromine isotope patterns .

Q. What are common synthetic routes to prepare this compound?

Synthesis typically involves:

  • Ring construction : Formation of the thieno[3,4-c]pyridine core via cyclization of thiophene precursors with pyridine derivatives under acidic or basic conditions .
  • Bromination : Electrophilic bromination at position 1 using reagents like N-bromosuccinimide (NBS) in dichloromethane or DMF .
  • Boc protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., restricted rotation of the Boc group) or overlapping signals. Methodological approaches include:

  • Variable-temperature NMR : To distinguish between chemical exchange and static conformers .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton couplings and spatial proximity, resolving ambiguities in bicyclic systems .
  • X-ray diffraction : Definitive confirmation of regiochemistry and substituent positioning (e.g., used this for a pyrazolo-pyridine analog) .

Q. What strategies are effective for selective functionalization of the bromo substituent in this compound?

The bromine atom is a versatile site for cross-coupling reactions:

  • Suzuki-Miyaura coupling : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with aryl/heteroaryl boronic acids to introduce substituents (analogous to ’s boronate systems) .
  • Buchwald-Hartwig amination : Introduce amines using Pd2_2(dba)3_3 and Xantphos .
  • Protection of competing sites : Temporarily protect reactive positions (e.g., NH groups) with Boc or Fmoc to ensure bromine selectivity .

Q. How should researchers address discrepancies in reactivity between this compound and its analogs (e.g., thieno[3,2-c] vs. thieno[3,4-c] pyridines)?

  • Computational modeling : Use DFT calculations to compare electronic environments (e.g., LUMO distribution at the bromine site) .
  • Substituent effect studies : Synthesize analogs with varying substituents to isolate steric/electronic contributions (e.g., lists structurally similar compounds) .
  • Kinetic profiling : Monitor reaction rates under controlled conditions to identify mechanistic bottlenecks .

Safety and Handling

Q. What safety protocols are critical when handling this brominated heterocycle?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols ( ) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ) .

Q. How should stability issues (e.g., decomposition under light/heat) be mitigated during storage?

  • Storage conditions : Keep in airtight containers at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .
  • Light sensitivity : Use amber glassware or opaque containers to avoid photolytic degradation .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields in Boc-group installations for similar bicyclic systems?

  • Base selection : Use non-nucleophilic bases (e.g., DMAP) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction homogeneity .
  • Monitoring by TLC/LC-MS : Track Boc-protection progress to minimize overreaction or decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate

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